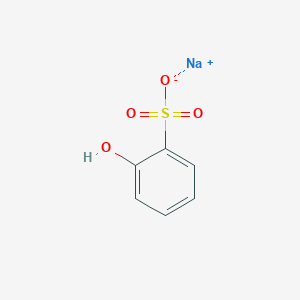

sodium 2-hydroxybenzenesulfonate

Description

Significance of Benzenesulfonate (B1194179) Compounds in Contemporary Chemistry

Benzenesulfonic acids and their salts, known as benzenesulfonates, are a class of organosulfur compounds that play a crucial role in various facets of chemistry. wikipedia.orghnsincere.com Their importance stems from the introduction of a sulfonic acid (-SO3H) or sulfonate (-SO3-) group onto a benzene (B151609) ring, a process known as sulfonation. numberanalytics.comlibretexts.org This functional group imparts unique properties to the aromatic ring, significantly influencing its physical and chemical characteristics.

The high polarity and hydrophilicity conferred by the sulfonate group are of particular importance. numberanalytics.com This property is leveraged in the industrial production of detergents, where benzenesulfonates act as surfactants. wikipedia.org Furthermore, the sulfonic acid group can serve as a precursor to other functional groups, making these compounds versatile intermediates in organic synthesis. numberanalytics.comlibretexts.org For instance, they are instrumental in the synthesis of phenols and various dyes. numberanalytics.com In the pharmaceutical industry, many drugs are formulated as besylate (benzenesulfonate) salts. wikipedia.org

The reversibility of the sulfonation reaction is another key aspect of its significance. libretexts.org The sulfonic acid group can be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring during electrophilic aromatic substitution reactions. libretexts.org

Overview of Sodium 2-Hydroxybenzenesulfonate as a Research Chemical

Sodium 2-hydroxybenzenesulfonate is recognized as a useful chemical for research purposes. chemicalbook.comjnfuturechemical.comchembk.com It is primarily available as a white to off-white solid powder. chemicalbook.comchembk.com

| Property | Value |

| Molecular Formula | C6H5NaO4S |

| Molecular Weight | 196.16 g/mol |

| Melting Point | >300°C |

| Solubility | Slightly soluble in Methanol (B129727) and Water |

| Appearance | White to Off-White Solid |

| Stability | Hygroscopic |

| A table summarizing the key properties of Sodium 2-hydroxybenzenesulfonate. chemicalbook.comjnfuturechemical.comchembk.com |

Structural Classification and Isomeric Considerations

Sodium 2-hydroxybenzenesulfonate is an aromatic compound characterized by a benzene ring substituted with both a hydroxyl (-OH) group and a sulfonate (-SO3Na) group. The "2-" in its name indicates that the hydroxyl group is located at the carbon atom adjacent to the carbon atom bearing the sulfonate group (the ortho position).

Isomerism is an important consideration for substituted benzene rings. Besides the ortho isomer (2-hydroxy), there are also meta (3-hydroxy) and para (4-hydroxy) isomers of sodium hydroxybenzenesulfonate. The relative positions of these functional groups significantly influence the compound's chemical reactivity and physical properties. For example, research has been conducted on the growth and properties of sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate for applications in nonlinear optics. researchgate.net

Historical Context of Research Interest

Properties

IUPAC Name |

sodium;2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXAGSNYHSQSRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891714 | |

| Record name | Sodium o-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS] | |

| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenolsulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1300-51-2, 51368-26-4 | |

| Record name | Monosodium phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium O-phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051368264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium o-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-PHENOLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG77NIL0M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Sodium 2-Hydroxybenzenesulfonate

The primary route for the synthesis of sodium 2-hydroxybenzenesulfonate involves the direct sulfonation of phenol (B47542). This electrophilic aromatic substitution reaction is notably sensitive to temperature, which plays a crucial role in determining the isomeric distribution of the product. At lower temperatures, the formation of the ortho isomer, 2-hydroxybenzenesulfonic acid, is favored. In contrast, higher temperatures promote the formation of the thermodynamically more stable para isomer, 4-hydroxybenzenesulfonic acid.

The reaction is typically carried out by treating phenol with a sulfonating agent, such as concentrated sulfuric acid or oleum. The subsequent neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, yields the final product, sodium 2-hydroxybenzenesulfonate.

The optimization of reaction conditions is paramount to maximizing the yield and purity of sodium 2-hydroxybenzenesulfonate. The temperature is the most critical factor in controlling the regioselectivity of the sulfonation of phenol. Lower temperatures favor the formation of the kinetically controlled ortho product, while higher temperatures lead to the thermodynamically favored para product. This is because the ortho isomer can be stabilized by intramolecular hydrogen bonding between the hydroxyl and sulfonate groups. At elevated temperatures, this hydrogen bond can be overcome, allowing for rearrangement to the more sterically favored para position.

The choice of sulfonating agent and solvent also influences the reaction outcome. For instance, the use of chlorosulfonic acid in a mixed solvent system of a dialkyl carbonate and an aliphatic or cycloaliphatic hydrocarbon has been reported for the sulfonation of phenols. This mixed solvent system can facilitate the removal of the byproduct (HCl) and aid in the precipitation of the sulfonated product, thereby improving yield and purity.

Interactive Data Table: Effect of Temperature on Phenol Sulfonation

| Reaction Temperature | Predominant Isomer | Isomer Ratio (ortho:para) |

| Low (e.g., 25-30°C) | ortho-hydroxybenzenesulfonic acid | Higher |

| High (e.g., 100°C) | para-hydroxybenzenesulfonic acid | Lower |

The mechanism of the sulfonation of phenol proceeds through a well-established electrophilic aromatic substitution pathway. The key intermediate in this reaction is the arenium ion, also known as a sigma complex. This carbocation intermediate is formed when the electrophile, sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich aromatic ring of phenol.

The arenium ion is a resonance-stabilized species, with the positive charge delocalized over the aromatic ring. The stability of this intermediate is influenced by the position of the attack. For phenol, the hydroxyl group is an activating, ortho-, para-directing group, meaning that the arenium ions formed from attack at these positions are more stable. The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the final product. Due to their transient nature, these intermediates are typically characterized by spectroscopic methods in mechanistic studies rather than being isolated.

Functionalization and Derivatization Strategies

The presence of the hydroxyl and sulfonate groups on the benzene (B151609) ring of sodium 2-hydroxybenzenesulfonate offers opportunities for further chemical modifications. These functionalization and derivatization strategies can lead to a diverse range of compounds with potential applications in various fields.

Halogenated derivatives of sodium 2-hydroxybenzenesulfonate can be synthesized through several routes. One approach involves the direct halogenation of phenol, followed by sulfonation. However, a more common method is the halogenation of a pre-existing phenolsulfonic acid. In some cases, the sulfonic acid group can be replaced by a halogen atom, particularly with the use of bromine. For instance, the treatment of phenol sulfonic acid with bromine can lead to the formation of 2,4,6-tribromophenol. This suggests that under controlled conditions, it may be possible to achieve selective halogenation of the aromatic ring while retaining the sulfonate group, or to replace the sulfonate group with a halogen. The reaction conditions, such as the solvent and the nature of the halogenating agent, would be critical in determining the final product.

Schiff bases are a class of compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. The hydroxyl group in sodium 2-hydroxybenzenesulfonate can be oxidized to an aldehyde to form a sulfonated salicylaldehyde (B1680747) derivative. This derivative can then be reacted with a primary amine to form a sulfonated Schiff base ligand.

For example, the synthesis of a cobalt complex of a sulfonated binucleating Schiff base ligand has been reported starting from 5-sulfosalicylaldehyde. southern.edu This demonstrates the feasibility of using sulfonated hydroxy aldehydes in the preparation of Schiff base ligands. The resulting sulfonated Schiff bases can act as chelating agents for various metal ions, forming stable metal complexes. The sulfonate group can enhance the water solubility of these complexes, which is advantageous for certain applications. The general synthetic route would involve:

Oxidation of the hydroxyl group of sodium 2-hydroxybenzenesulfonate to an aldehyde.

Condensation of the resulting sulfonated aldehyde with a primary amine to form the Schiff base.

Reaction of the Schiff base ligand with a metal salt to form the metal complex.

The ionic nature of the sulfonate group in sodium 2-hydroxybenzenesulfonate makes it a candidate for incorporation into composite materials, particularly polymers and hydrogels. The sulfonate group can introduce hydrophilicity and ion-exchange properties into the composite material. For example, benzenesulfonic acid and its derivatives have been used in the preparation of composite materials such as polyaniline/activated carbon composites and chitosan-based nanocomposite membranes.

In these composites, the sulfonic acid groups can provide sites for proton conduction, making them potentially useful in applications such as proton exchange membranes for fuel cells. The incorporation of sodium 2-hydroxybenzenesulfonate into a polymer matrix could be achieved through various methods, including:

Blending: Physically mixing the sodium 2-hydroxybenzenesulfonate with a polymer.

In-situ polymerization: Polymerizing a monomer in the presence of sodium 2-hydroxybenzenesulfonate.

Grafting: Covalently attaching the molecule to a polymer backbone.

The resulting composite materials would be expected to exhibit modified properties, such as increased water absorption, improved thermal stability, and enhanced ionic conductivity.

Green Chemistry Principles in Sulfonate Synthesis

The application of green chemistry principles to the synthesis of sulfonated compounds, including sodium 2-hydroxybenzenesulfonate, aims to reduce the environmental impact of chemical processes. This involves developing methodologies that are more efficient, use less hazardous materials, and minimize waste generation. Key strategies in this endeavor include the use of alternative reaction media and advanced catalytic systems.

Solvent-Free and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to industrial waste and environmental pollution. Green chemistry seeks to replace these with more benign alternatives like water or to eliminate the need for a solvent altogether.

The sulfonation of phenol, the precursor to 2-hydroxybenzenesulfonic acid, can be conducted using concentrated sulfuric acid, which acts as both the reactant and the reaction medium. This process is highly dependent on temperature to control the isomeric outcome. At lower temperatures, typically between 288 K and 298 K (15-25 °C), the reaction favors the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid doubtnut.comquora.comyoutube.com. As the temperature is increased to around 373 K (100 °C), the more thermodynamically stable para-isomer, 4-hydroxybenzenesulfonic acid, becomes the major product quora.comyoutube.com. This temperature-controlled selectivity in an aqueous acidic medium represents a foundational aspect of directing the synthesis towards the desired 2-hydroxy isomer.

Solvent-free reaction conditions represent another significant advancement in green synthesis. These methods reduce pollution, lower costs, and simplify the process and product separation. Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, is a prime example of a solvent-free technique. While specific data on the mechanochemical synthesis of sodium 2-hydroxybenzenesulfonate is limited, the principle has been successfully applied to other sulfonylation reactions, demonstrating its viability chemrxiv.orgyoutube.com.

A patented solvent-free process for a related compound, 4-hydroxy pentadecyl benzene sulfonic acid, highlights the potential of this approach. In this method, 3-N-Pentadecylphenol is reacted directly with sulfuric acid at elevated temperatures, achieving high yields without the use of an organic solvent. The subsequent neutralization with an alkali produces the final salt google.com.

| Method | Precursor | Sulfonating Agent | Solvent/Medium | Temperature | Primary Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aqueous Sulfonation | Phenol | Conc. H₂SO₄ | Aqueous H₂SO₄ | 288-298 K | 2-Hydroxybenzenesulfonic acid | Major Product | doubtnut.comquora.comyoutube.com |

| Aqueous Sulfonation | Phenol | Conc. H₂SO₄ | Aqueous H₂SO₄ | 373 K | 4-Hydroxybenzenesulfonic acid | Major Product | quora.comyoutube.com |

| Solvent-Free Synthesis | 3-N-Pentadecylphenol | H₂SO₄ | None | 100-150 °C | 4-Hydroxy pentadecyl benzene sulfonic acid | 95-97% | google.com |

Phase Transfer Catalysis in Benzenesulfonate (B1194179) Preparation

Phase Transfer Catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between substances located in different immiscible phases, such as an aqueous phase and an organic phase wikipedia.org. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, functions by transporting an ionic reactant from the aqueous phase into the organic phase, where the reaction can proceed wikipedia.org. This technique often allows for the use of water as a solvent, reduces the need for harsh conditions, and can increase reaction rates and yields wikipedia.org.

While direct PTC-mediated sulfonation of phenol to produce sodium 2-hydroxybenzenesulfonate is not widely documented, the utility of PTC in the preparation and modification of related benzenesulfonates is well-established. For instance, an improved process for preparing acylated benzenesulfonate salts from a hydroxybenzenesulfonic acid salt and an acid chloride is achieved using PTC. In this process, the sodium salt of 4-hydroxybenzenesulfonic acid, which is soluble in the aqueous phase, reacts with an acid chloride, which is soluble in an organic solvent like xylenes. The phase transfer catalyst shuttles the phenoxide or sulfonate anion across the phase boundary, enabling the reaction.

Research has demonstrated high yields for this type of transformation using various quaternary ammonium and phosphonium salt catalysts. These catalysts are effective even at low molar percentages, underscoring their efficiency.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Sodium 4-hydroxybenzenesulfonate | Nonanoyl chloride | ALIQUAT® 336 (Trioctylmethylammonium chloride) | Xylenes | Reflux, 3 hrs | 84% | google.com |

| Sodium 4-hydroxybenzenesulfonate | Nonanoyloxyacetyl chloride | Tetra-n-butylphosphonium chloride | Xylenes | Reflux, 9 hrs | >95% Purity | google.com |

| Sodium 4-hydroxybenzenesulfonate | Octanoyloxyacetyl chloride | Tetra-n-butylphosphonium chloride | Xylenes | Reflux, 7.5 hrs | Not specified | google.com |

| Sodium 4-hydroxybenzenesulfonate | Nonanoyloxyacetoxy)benzenesulfonic acid | None (Control) | Xylenes | Reflux, 3 hrs | Low Conversion | google.com |

The application of PTC in these related syntheses showcases its potential for greening the production of benzenesulfonate derivatives by enabling reactions in multiphase systems, thereby avoiding the need for co-solvents that can dissolve all reactants but may be environmentally problematic.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For sodium 2-hydroxybenzenesulfonate, the FT-IR spectrum is expected to exhibit characteristic bands for the hydroxyl, sulfonate, and substituted benzene (B151609) ring moieties.

The O-H stretching vibration of the phenolic hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of intermolecular hydrogen bonding. The C-O stretching vibration associated with the phenol (B47542) group would likely appear in the 1200-1260 cm⁻¹ range.

The sulfonate group (SO₃⁻) is a strong absorber in the infrared region. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce intense bands. The asymmetric stretching typically appears in the 1150-1260 cm⁻¹ region, while the symmetric stretching is found at 1030-1080 cm⁻¹. The S-O single bond stretching vibration is generally observed in the 700-800 cm⁻¹ range.

The aromatic benzene ring also gives rise to several characteristic absorption bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring usually result in multiple bands in the 1450-1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern of the benzene ring. For a 1,2-disubstituted (ortho) benzene ring, a strong absorption band is expected in the 740-785 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for Sodium 2-hydroxybenzenesulfonate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3600 (broad) |

| C-H Stretch | Aromatic | 3000-3100 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Phenolic | 1200-1260 |

| S=O Asymmetric Stretch | Sulfonate (SO₃⁻) | 1150-1260 |

| S=O Symmetric Stretch | Sulfonate (SO₃⁻) | 1030-1080 |

| C-H Out-of-Plane Bend | 1,2-Disubstituted Ring | 740-785 |

This table is based on established group frequencies and data from analogous compounds.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For sodium 2-hydroxybenzenesulfonate, the aromatic ring vibrations are expected to be strong in the Raman spectrum.

The symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, typically gives a strong Raman signal around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also be Raman active, with prominent peaks in the 1550-1620 cm⁻¹ region. The sulfonate group's symmetric S=O stretching vibration, expected around 1030-1080 cm⁻¹, should also be observable in the Raman spectrum. In contrast to FT-IR, the O-H stretching vibration is generally a weak scatterer in Raman spectroscopy. The study of benzenesulfonic acid in solution has shown that the degree of dissociation can be ascertained by analyzing the SOH and SO₃ stretching bands. nih.gov

Table 2: Predicted Raman Spectral Data for Sodium 2-hydroxybenzenesulfonate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=C Stretch | Aromatic Ring | 1550-1620 |

| Ring Breathing Mode | Aromatic Ring | ~1000 |

This table is based on established group frequencies and data from analogous compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. Aromatic compounds like sodium 2-hydroxybenzenesulfonate exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of the hydroxyl and sulfonate groups as substituents on the benzene ring will influence the position and intensity of these absorption bands.

The hydroxyl group is an activating, auxochromic group that typically causes a bathochromic (red) shift in the absorption maxima of the benzene ring. The sulfonate group is generally considered a deactivating group. For 2-hydroxybenzoic acid, which has a similar chromophore, UV-Vis spectra have been recorded and show characteristic absorption bands. researchgate.net It is expected that sodium 2-hydroxybenzenesulfonate will exhibit two main absorption bands, similar to other substituted benzenes. The primary band (E2-band) is expected around 200-230 nm, and a secondary band (B-band) with fine structure is expected in the 270-290 nm range. The exact positions (λmax) will be dependent on the solvent used.

Table 3: Predicted UV-Vis Absorption Maxima for Sodium 2-hydroxybenzenesulfonate

| Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* (E2-band) | Benzene Ring | 200-230 |

This table is based on data from analogous compounds like 2-hydroxybenzoic acid and general principles of UV-Vis spectroscopy.

Photoluminescence spectroscopy involves the measurement of light emitted from a substance after it has absorbed photons. While many aromatic compounds exhibit fluorescence, the presence of a sulfonate group can sometimes quench fluorescence. However, studies on related compounds such as those derived from 3-amino-4-hydroxybenzenesulfonic acid have shown interesting photoluminescent properties. researchgate.net If sodium 2-hydroxybenzenesulfonate were to exhibit photoluminescence, it would be expected to emit in the UV or blue region of the spectrum, with the emission wavelength being longer than the absorption wavelength (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further information about the excited state dynamics of the molecule. Without experimental data, specific emission wavelengths cannot be accurately predicted.

Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For sodium 2-hydroxybenzenesulfonate, ¹H NMR, ¹³C NMR, and ²³Na NMR would provide complementary information.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons would be indicative of their electronic environment. The hydroxyl proton would likely appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent. The four protons on the benzene ring would exhibit complex splitting patterns due to spin-spin coupling. The proton ortho to the hydroxyl group and meta to the sulfonate group would be the most shielded, while the proton ortho to the sulfonate group and meta to the hydroxyl group would be the most deshielded. The expected chemical shifts would be in the aromatic region, typically between 6.5 and 8.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the sulfonate group (C-SO₃Na) would have characteristic chemical shifts. The C-OH carbon would be expected to resonate at a higher field (more shielded) compared to the C-SO₃Na carbon. The chemical shifts of the other four aromatic carbons would also be influenced by the electronic effects of the two substituents.

²³Na NMR Spectroscopy

²³Na NMR can be used to study the environment of the sodium cation. As a quadrupolar nucleus, the linewidth of the ²³Na signal is sensitive to the symmetry of the electric field gradient at the nucleus. In solution, the sodium ion is likely solvated, and a relatively sharp signal would be expected. The chemical shift would provide information about the coordination environment of the sodium ion.

Table 4: Predicted NMR Spectral Data for Sodium 2-hydroxybenzenesulfonate

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.0 | Complex Multiplets |

| ¹H | Hydroxyl Proton | Variable | Broad Singlet |

| ¹³C | Aromatic Carbons | 110 - 160 | Singlets |

This table provides a general prediction of the NMR spectral features based on the molecular structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For sodium 2-hydroxybenzenesulfonate, ¹H and ¹³C NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of sodium 2-hydroxybenzenesulfonate, the chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups. The hydroxyl group is an activating, ortho-, para-directing group, while the sulfonate group is a deactivating, meta-directing group. This substitution pattern leads to a complex splitting pattern in the aromatic region of the spectrum. The proton of the hydroxyl group is also observable and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are indicative of the electronic environment created by the substituents. The carbon atom attached to the hydroxyl group (C2) would be expected to have a significantly different chemical shift compared to the carbon attached to the sulfonate group (C1). The remaining four aromatic carbons will also exhibit distinct signals based on their positions relative to the two functional groups.

Due to the lack of publicly available experimental NMR data for sodium 2-hydroxybenzenesulfonate, the following tables provide predicted chemical shifts based on established principles of NMR spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for Sodium 2-hydroxybenzenesulfonate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.0 - 7.2 | Doublet of doublets |

| H-4 | 7.4 - 7.6 | Triplet of doublets |

| H-5 | 6.8 - 7.0 | Triplet of doublets |

| H-6 | 7.7 - 7.9 | Doublet of doublets |

Table 2: Predicted ¹³C NMR Chemical Shifts for Sodium 2-hydroxybenzenesulfonate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 130 - 135 |

| C-2 | 155 - 160 |

| C-3 | 115 - 120 |

| C-4 | 130 - 135 |

| C-5 | 118 - 123 |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have unpaired electrons. spectrabase.com While sodium 2-hydroxybenzenesulfonate itself is a diamagnetic molecule (all electrons are paired) and therefore ESR-inactive, this technique is invaluable for studying its interactions with paramagnetic species, such as transition metal ions or organic radicals. np-mrd.org

If sodium 2-hydroxybenzenesulfonate were to form a complex with a paramagnetic metal ion, ESR spectroscopy could provide detailed information about the electronic structure of the metal center and the nature of its coordination to the ligand. The g-factor and hyperfine coupling constants obtained from the ESR spectrum would reveal the geometry of the complex and the delocalization of the unpaired electron onto the ligand.

Furthermore, in studies involving redox reactions where radical intermediates of sodium 2-hydroxybenzenesulfonate might be formed, ESR would be the primary tool for their detection and characterization. The resulting spectrum would provide a unique fingerprint of the radical species, allowing for its identification and the study of its electronic structure.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, it is possible to deduce the three-dimensional structure of a molecule and how it packs in the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction is the most definitive method for determining the precise molecular geometry of a compound. chemicalbook.com This technique requires a well-ordered single crystal of the substance. The diffraction pattern produced by the interaction of X-rays with the crystal provides the data needed to calculate the electron density distribution within the unit cell. haz-map.com From this, the exact positions of all atoms can be determined, yielding accurate bond lengths, bond angles, and torsional angles.

For sodium 2-hydroxybenzenesulfonate, a single crystal X-ray diffraction analysis would provide unambiguous information on:

The conformation of the molecule in the solid state.

The bond lengths and angles of the benzene ring, the C-O, C-S, S-O bonds, and the geometry around the sodium ion.

The presence and geometry of any coordinated water molecules (if it crystallizes as a hydrate).

The nature of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonate groups, and ionic interactions with the sodium cation.

While no published single crystal structure of sodium 2-hydroxybenzenesulfonate is currently available, such a study would be crucial for a complete understanding of its solid-state properties.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. nih.gov Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A PXRD analysis of sodium 2-hydroxybenzenesulfonate would be useful for:

Phase Identification: Comparing the obtained diffraction pattern with a database of known patterns to confirm the identity of the compound.

Purity Assessment: Detecting the presence of any crystalline impurities.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Determination of Lattice Parameters: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice.

The powder diffraction pattern consists of a series of peaks at specific diffraction angles (2θ), with each peak corresponding to a set of crystal lattice planes (hkl). The d-spacings (interplanar distances) can be calculated from the peak positions using Bragg's Law.

Table 3: Hypothetical Powder X-ray Diffraction Data for Sodium 2-hydroxybenzenesulfonate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 60 |

| 25.8 | 3.45 | 75 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from a PXRD experiment.

Computational and Theoretical Insights into Sodium 2-hydroxybenzenesulfonate

The study of chemical compounds through computational and theoretical chemistry provides a powerful lens to understand and predict their behavior at a molecular level. For sodium 2-hydroxybenzenesulfonate, these in-silico approaches offer a deeper understanding of its intrinsic properties, from its three-dimensional structure to its electronic characteristics and interactions with its environment. This article delves into the computational and theoretical investigations of this compound, focusing on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule, such as sodium 2-hydroxybenzenesulfonate, and a macromolecular target, typically a protein or a nucleic acid. These methods are fundamental in drug discovery and materials science for understanding binding mechanisms and for screening potential candidates.

The process of molecular modeling for sodium 2-hydroxybenzenesulfonate would begin with the generation of its three-dimensional structure. This can be achieved using various software packages that apply principles of quantum mechanics or molecular mechanics to determine the most stable conformation of the molecule.

Docking simulations then take this 3D structure and predict its preferred orientation when bound to a target receptor. The simulation algorithm explores various possible binding poses and scores them based on the calculated binding affinity or free energy of binding. This scoring function typically considers factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects. While specific docking studies on sodium 2-hydroxybenzenesulfonate are not widely available in public literature, the general methodologies are well-established. For instance, docking simulations often employ force fields like ff14SB or the general Amber force field to describe the potential energy of the system. nih.gov Software such as AutoDock Vina and NAMD are commonly used for these simulations. arxiv.orgjnfuturechemical.com

Ligand-Receptor Binding Interactions

The binding of a ligand like sodium 2-hydroxybenzenesulfonate to a biological receptor is a critical step in many biological processes. Computational studies can elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions are primarily non-covalent and include:

Hydrogen Bonds: The hydroxyl (-OH) and sulfonate (-SO3-) groups of sodium 2-hydroxybenzenesulfonate are potential hydrogen bond donors and acceptors, respectively. These can form strong interactions with appropriate residues in a receptor's binding pocket.

Pi-Pi Stacking: The aromatic benzene ring of sodium 2-hydroxybenzenesulfonate can interact with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor through pi-pi stacking interactions.

A hypothetical table of interacting residues for sodium 2-hydroxybenzenesulfonate within a receptor active site, based on general principles, is presented below.

| Interaction Type | Ligand Group | Potential Receptor Residue |

| Hydrogen Bond | Hydroxyl (-OH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond | Sulfonate (-SO3-) | Arg, Lys, His, Ser, Thr |

| Electrostatic | Sulfonate (-SO3-) | Arg, Lys, His |

| Pi-Pi Stacking | Benzene Ring | Phe, Tyr, Trp |

This table is illustrative and represents potential interactions. Actual interactions would depend on the specific receptor.

Active Site Analysis in Catalysis

In the context of catalysis, molecular modeling can be used to analyze the active site of an enzyme or a synthetic catalyst where sodium 2-hydroxybenzenesulfonate might act as a substrate, inhibitor, or even part of the catalytic system itself. Active site analysis involves identifying the key amino acid residues or chemical moieties that are crucial for the catalytic activity and understanding their geometric and electronic arrangement.

Computational methods can model the binding of sodium 2-hydroxybenzenesulfonate into the active site and simulate the catalytic reaction mechanism. This can reveal the transition states and intermediates involved in the chemical transformation. For example, in enzymatic catalysis, the movement of protons and water molecules within the active site can be critical, and molecular dynamics simulations can track these events over time. chemicalbook.com While specific studies on sodium 2-hydroxybenzenesulfonate in this context are scarce, research on other systems, such as Ru-based water oxidation catalysts, demonstrates how computational analysis can reveal the dynamic role of sulfonate-containing ligands in the catalytic cycle. cymitquimica.com In such cases, the sulfonate group can function as both an electron donor and a proton acceptor, influencing the thermodynamic and kinetic profiles of the reaction. cymitquimica.com

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations provide a deeper understanding of the electronic structure of a molecule, which is key to predicting its chemical reactivity. These calculations can determine a range of molecular properties, known as quantum chemical descriptors. For sodium 2-hydroxybenzenesulfonate, these descriptors can offer insights into its stability, reactivity, and potential interaction mechanisms.

Commonly calculated quantum chemical descriptors include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Electron Density and Electrostatic Potential (ESP): The electron density distribution reveals the electron-rich and electron-poor regions of the molecule. The ESP map visually represents the electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack.

Atomic Charges: These calculations assign partial charges to each atom in the molecule, providing a more quantitative measure of the charge distribution.

These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. For instance, QSAR models for phenolic antioxidants have been developed using calculated parameters like the heat of formation and HOMO/LUMO energies to estimate their antioxidant activities. nih.gov

Below is a hypothetical data table of quantum chemical descriptors for a benzenesulfonate (B1194179) derivative, calculated using a common level of theory like Density Functional Theory (DFT) with a suitable basis set.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

| Heat of Formation | -750 kJ/mol | Indicator of thermodynamic stability |

Note: These values are illustrative for a benzenesulfonate derivative and are not specific experimental or calculated values for sodium 2-hydroxybenzenesulfonate.

By analyzing these descriptors, one can predict the most likely sites for chemical reactions. For sodium 2-hydroxybenzenesulfonate, the electron-rich oxygen atoms of the hydroxyl and sulfonate groups, as well as the aromatic ring, would be key areas of interest for electrophilic attack, while the regions around the hydrogen atoms would be more susceptible to nucleophilic interaction.

Analytical Method Development and Validation for Detection and Quantitation

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of sodium 2-hydroxybenzenesulfonate from complex matrices. High-performance liquid chromatography is the most direct approach, while gas chromatography requires derivatization to handle the non-volatile nature of the sulfonic acid salt.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of aromatic sulfonates like sodium 2-hydroxybenzenesulfonate due to its ability to separate polar, non-volatile compounds in their native form. mdpi.com The development of a robust HPLC method involves careful selection of the stationary and mobile phases to achieve adequate retention and resolution.

For the separation of highly polar compounds such as sulfated phenolics, conventional reversed-phase (RP) C18 columns can sometimes provide insufficient retention, leading to poor peak shape and co-elution with the solvent front. mdpi.com To overcome this, several strategies can be employed. The use of ion-pairing reagents in the mobile phase can enhance the retention of anionic sulfonates on RP columns. Alternatively, stationary phases with different selectivities, such as polar-embedded or pentafluorophenyl (PFP) columns, can offer improved separation. mdpi.com

A developed HPLC method for a range of sulfated phenolic compounds, which would be applicable to sodium 2-hydroxybenzenesulfonate, utilized a PFP stationary phase with a gradient elution of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. mdpi.com The pH of the mobile phase is a critical parameter, as it influences the ionization state of the phenolic hydroxyl group and the sulfonic acid group, thereby affecting retention. mdpi.com A simple isocratic reverse-phase HPLC method has also been described for the determination of genotoxic alkyl benzenesulfonates, which achieved good resolution using a C18 column with a mobile phase of triethylamine-buffered acetonitrile. nih.gov

Detection in HPLC is commonly performed using a UV detector, with the wavelength set to capture the absorbance of the benzene (B151609) ring, for instance at 215 nm or 220 nm. nih.govnih.gov For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with mass spectrometry (MS) is the preferred approach. nih.govacs.org

Table 1: Exemplary HPLC Conditions for Aromatic Sulfonate Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) nih.gov | Pentafluorophenyl (PFP) mdpi.com |

| Mobile Phase | 1% Triethylamine (pH 3.0 with orthophosphoric acid) and Acetonitrile (65:35 v/v) nih.gov | Gradient of 10 mM Ammonium Acetate buffer and Methanol mdpi.com |

| Flow Rate | 1.0 mL/min nih.gov | 0.6 mL/min mdpi.com |

| Detection | UV at 220 nm nih.gov | Photodiode Array (PDA) mdpi.com |

| Analytes | Alkyl benzenesulfonates nih.gov | Sulfated phenols, phenolic acids, flavonoids mdpi.com |

Gas Chromatography (GC) Approaches

Direct analysis of sodium 2-hydroxybenzenesulfonate by gas chromatography (GC) is not feasible due to its high polarity and low volatility. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. libretexts.org The primary functional groups requiring derivatization are the phenolic hydroxyl and the sulfonic acid groups.

Common derivatization strategies for compounds with active hydrogens include silylation, acylation, and alkylation. gcms.czcolostate.edu For phenols, derivatization of the hydroxyl group can be achieved through reaction with various reagents. For instance, isobutyl chloroformate can be used to form isobutoxycarbonyl derivatives of phenols. nih.gov Another approach is the derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr), which creates pentafluorobenzyl ethers that are highly sensitive to electron capture detection (ECD). epa.gov

Derivatization of the sulfonic acid group is more challenging. One potential method is alkylation, for example, using trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), which can convert fatty acids to their methyl esters and may be applicable to sulfonic acids. mdpi.com Another approach involves in-situ pyrolytic alkylation using reagents like tetrabutylammonium (B224687) hydroxide (TBAH) on the GC column. researchgate.net

Once derivatized, the resulting compound can be analyzed by GC using a standard nonpolar or medium-polarity capillary column, such as a DB-5 or DB-17, coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.govepa.gov

Table 2: Potential Derivatization Reagents for GC Analysis of Sodium 2-Hydroxybenzenesulfonate

| Functional Group | Derivatization Method | Reagent Example | Derivative Formed |

| Phenolic Hydroxyl | Acylation | Isobutyl chloroformate nih.gov | Isobutoxycarbonyl ether |

| Phenolic Hydroxyl | Alkylation | Pentafluorobenzyl bromide (PFBBr) epa.gov | Pentafluorobenzyl ether |

| Sulfonic Acid | Alkylation | Trimethylsulfonium hydroxide (TMSH) mdpi.com | Methyl sulfonate |

| Sulfonic Acid | Pyrolytic Alkylation | Tetrabutylammonium hydroxide (TBAH) researchgate.net | Butyl sulfonate |

Spectrometric Detection Methods

Spectrometric methods are powerful tools for both the identification and quantification of sodium 2-hydroxybenzenesulfonate. Mass spectrometry, often coupled with a chromatographic separation technique, provides structural information, while spectrophotometry offers a simpler, more accessible means of quantification.

Mass Spectrometry (MS) Applications, including Liquid Secondary-Ion Mass Spectrometry (LSIMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly selective and sensitive technique for the analysis of aromatic sulfonates. nih.govacs.org In the negative ion mode, aromatic sulfonates typically exhibit a characteristic fragmentation pattern involving the loss of sulfur dioxide (SO₂) or the generation of the SO₃⁻ radical ion, which can serve as a marker for this class of compounds. nih.govacs.orgaaqr.org This allows for selective screening in complex matrices.

For aromatic sulfonamides, which share structural similarities, fragmentation in positive ion mode often involves the elimination of SO₂ via an intramolecular rearrangement. nih.gov The specific fragmentation pathways can be influenced by the substituents on the aromatic ring. nih.gov In the analysis of sulfonate esters, atmospheric pressure chemical ionization (APCI) in negative ion mode has been shown to be effective, producing stable [M-alkyl]⁻ precursor ions that readily fragment to yield product ions like [M-alkyl-SO₂]⁻ for aromatic sulfonates. nih.gov

Liquid Secondary-Ion Mass Spectrometry (LSIMS) is a soft ionization technique used for the analysis of non-volatile and thermally labile compounds. wikipedia.org In LSIMS, a high-energy beam of primary ions is directed at the sample, which is dissolved in a liquid matrix (e.g., glycerol). This causes the desorption and ionization of sample molecules, which can then be analyzed by the mass spectrometer. wikipedia.org While specific applications of LSIMS for sodium 2-hydroxybenzenesulfonate are not widely documented, the technique is well-suited for the analysis of polar, ionic compounds and surfactants. rsc.org It could potentially be used for the direct analysis of the compound without chromatographic separation, providing molecular weight information and some structural details from fragmentation patterns.

Table 3: Characteristic Mass Spectral Fragments for Aromatic Sulfonates

| Ionization Mode | Precursor Ion | Characteristic Fragment Ion(s) | Reference |

| Negative Ion ESI/APCI | [M-H]⁻ | SO₃⁻, [M-H-SO₂]⁻ | nih.govacs.orgaaqr.org |

| Positive Ion ESI | [M+H]⁺ | [M+H-SO₂]⁺ (for sulfonamides) | nih.gov |

| Negative Ion APCI | [M-alkyl]⁻ (for esters) | [M-alkyl-SO₂]⁻ | nih.gov |

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods provide a simpler and more accessible alternative to chromatographic techniques for the quantification of sodium 2-hydroxybenzenesulfonate, particularly in less complex samples. These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

Given the phenolic hydroxyl group in sodium 2-hydroxybenzenesulfonate, methods developed for the determination of phenols can be adapted. A well-established method involves the derivatization of phenols with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored dye that can be measured spectrophotometrically. nih.gov The reaction conditions, such as pH and the choice of oxidizing agent, would need to be optimized for sodium 2-hydroxybenzenesulfonate.

Another approach could involve the formation of an ion-pair complex with a colored reagent. For example, a method for the determination of naproxen, an acidic drug, involves the formation of a colored ion-pair complex with bromophenol blue, which is then measured by spectrophotometry. A similar principle could potentially be applied to the anionic sulfonate group of sodium 2-hydroxybenzenesulfonate.

Electrochemical Methods

Electrochemical methods offer the potential for rapid, sensitive, and portable analysis of sodium 2-hydroxybenzenesulfonate. These techniques measure the electrical response (e.g., current or potential) of the analyte at an electrode surface.

While specific electrochemical sensors for sodium 2-hydroxybenzenesulfonate are not extensively reported, methods developed for similar aromatic compounds could be adapted. For instance, an ultrasensitive electrochemical biosensor for phenol (B47542) has been developed using the MopR protein immobilized on a graphene oxide-modified organic electrochemical transistor (OECT). nih.gov This type of sensor demonstrates high specificity for phenol and could potentially be engineered to recognize hydroxybenzenesulfonates.

Other electrochemical approaches could involve the direct oxidation or reduction of the molecule at a modified electrode. The phenolic hydroxyl group is electroactive and can be oxidized. The development of an electrochemical sensor would involve the selection of an appropriate electrode material and modification of its surface to enhance sensitivity and selectivity towards sodium 2-hydroxybenzenesulfonate. For example, sensors based on carbon nanomaterials have been used for the detection of various organic pollutants. rsc.org The presence of the sulfonate group would influence the electrochemical behavior of the molecule. The feasibility of direct electrochemical detection would depend on the redox potential of sodium 2-hydroxybenzenesulfonate and potential interferences from other compounds in the sample matrix.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of a chemical species in solution. While specific cyclic voltammetry studies on sodium 2-hydroxybenzenesulfonate are not extensively available in the reviewed literature, the electrochemical behavior of phenolic compounds, in general, has been a subject of interest. For instance, studies on various phenols and their derivatives using CV have been conducted to understand their oxidation mechanisms. researchgate.netsigmaaldrich.com

The technique involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. The potential is swept in a forward and then a reverse direction over a defined range, and the resulting current is measured. The plot of current versus potential is known as a cyclic voltammogram.

For a compound like sodium 2-hydroxybenzenesulfonate, which contains a phenolic hydroxyl group, an anodic peak would be expected in the forward scan, corresponding to the oxidation of the hydroxyl group. The position and shape of this peak would be influenced by factors such as the pH of the solution, the scan rate, and the nature of the electrode material. The presence of the sulfonate group would enhance its solubility in aqueous media.

In the absence of specific experimental data for sodium 2-hydroxybenzenesulfonate, a hypothetical cyclic voltammogram might be expected to show an oxidation peak, the characteristics of which would be crucial for developing an electrochemical sensor for its detection. The reversibility of the redox process could be assessed by the presence and characteristics of a corresponding reduction peak in the reverse scan.

Method Validation and Performance Metrics

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. The following sections outline the key validation parameters, with illustrative examples drawn from methodologies applied to similar compounds, given the absence of specific validation data for sodium 2-hydroxybenzenesulfonate in the public domain. researchgate.net

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.govijpsonline.com For a method intended to quantify sodium 2-hydroxybenzenesulfonate, specificity would be demonstrated by showing that there is no interference from other substances, such as impurities, degradation products, or matrix components.

In a typical High-Performance Liquid Chromatography (HPLC) method, specificity is evaluated by comparing the chromatograms of a blank sample, a placebo (a sample containing all components except the analyte), a standard solution of the analyte, and a sample solution. The absence of any interfering peaks at the retention time of the analyte in the blank and placebo chromatograms would indicate specificity. nih.govijpsonline.com

Table 1: Illustrative Data for Specificity Assessment

| Sample | Retention Time of Analyte (minutes) | Peak Purity |

| Blank | No peak observed | N/A |

| Placebo | No peak observed | N/A |

| Standard Solution | 4.5 | > 0.999 |

| Sample Solution | 4.5 | > 0.999 |

This table is for illustrative purposes only.

Linearity and Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.govijpsonline.com

To establish linearity, a series of standard solutions of the analyte at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression line, which should ideally be close to 1. researchgate.net

Table 2: Illustrative Linearity Data

| Concentration (µg/mL) | Analytical Response (Peak Area) |

| 10 | 150234 |

| 20 | 301567 |

| 40 | 602345 |

| 60 | 903456 |

| 80 | 1205678 |

| 100 | 1508901 |

| Correlation Coefficient (r) | 0.9998 |

This table is for illustrative purposes only.

Precision and Accuracy

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. nih.govijpsonline.com

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Accuracy is often determined by a recovery study, where a known amount of the analyte is added to a placebo sample and the percentage of the analyte recovered is calculated.

Table 3: Illustrative Precision and Accuracy Data

| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL) | RSD (%) | Recovery (%) |

| Repeatability (n=6) | 50 | 49.8, 50.1, 49.9, 50.2, 50.0, 49.7 | 0.35 | N/A |

| Intermediate Precision (n=6, 3 days) | 50 | Day 1: 49.9, Day 2: 50.3, Day 3: 49.6 | 0.72 | N/A |

| Accuracy (n=3) | 50 (spiked) | 49.5 | N/A | 99.0 |

| 80 (spiked) | 79.8 | N/A | 99.8 | |

| 100 (spiked) | 100.5 | N/A | 100.5 |

This table is for illustrative purposes only.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 4: Illustrative LOD and LOQ Values

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantitation (LOQ) | 1.5 |

This table is for illustrative purposes only.

Robustness and Ruggedness

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. pharmaguideline.com

To assess robustness, small changes are made to method parameters such as mobile phase composition, pH, column temperature, and flow rate in an HPLC method. The effect of these changes on the analytical results is then evaluated. scirp.org

Table 5: Illustrative Robustness Study

| Parameter Varied | Variation | % RSD of Results |

| Mobile Phase pH | ± 0.2 | < 2.0 |

| Column Temperature | ± 2 °C | < 2.0 |

| Flow Rate | ± 0.1 mL/min | < 2.0 |

This table is for illustrative purposes only.

Catalytic Applications and Mechanistic Insights

Organocatalysis Mediated by Sulfonate Structures

The presence of a strongly acidic sulfonate group alongside a hydroxyl group on an aromatic ring positions compounds like sodium 2-hydroxybenzenesulfonate as potential organocatalysts. The catalytic activity of such structures is primarily attributed to their Brønsted acidity.

Sulfonic acid-functionalized materials are widely recognized for their role as solid acid catalysts in a variety of organic transformations. For instance, phenolsulfonic acid-formaldehyde resins have demonstrated high catalytic activity in esterification reactions. A second-generation m-phenolsulfonic acid–formaldehyde resin (PAFR II) catalyst, prepared by the condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde, has been shown to be a robust and reusable acid catalyst for both batchwise and continuous-flow direct esterification acs.org. The catalytic activity stems from the high concentration of sulfonic acid groups, which act as proton donors to activate substrates.

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, enhancing its electrophilicity, followed by nucleophilic attack from the alcohol. The sulfonate groups on the catalyst facilitate this proton transfer. While this example uses a polymeric resin, it highlights the catalytic potential of the phenolsulfonic acid unit, a core component of sodium 2-hydroxybenzenesulfonate.

Table 1: Comparison of Catalytic Activity in Esterification Reactions

| Catalyst | Reaction Type | Substrate | Product Yield | Reusability |

|---|---|---|---|---|

| m-phenolsulfonic acid–formaldehyde resin (PAFR II) | Continuous-flow esterification | Various carboxylic acids and alcohols | High | Yes |

This table is illustrative and based on the performance of related phenolsulfonic acid resins.

The application of non-chiral sulfonated aromatic compounds like sodium 2-hydroxybenzenesulfonate in stereoselective catalysis is not well-documented. Achieving stereoselectivity typically requires a chiral catalyst that can create a diastereomeric transition state with the substrate. While sulfonic acids can be incorporated into chiral structures to create effective asymmetric catalysts, the achiral nature of sodium 2-hydroxybenzenesulfonate itself does not lend it to inducing enantioselectivity. However, it could potentially be used as a co-catalyst or an additive in stereoselective reactions where a strong Brønsted acid is required to activate a chiral catalyst or a substrate within a chiral environment.

Transition Metal Complexes as Catalysts

The hydroxyl and sulfonate groups of 2-hydroxybenzenesulfonate are potential coordination sites for transition metal ions, allowing it to act as a ligand in the formation of metal complexes with catalytic activity.

The design of ligands is crucial for tuning the properties of transition metal catalysts. Hydroxybenzenesulfonates can act as ligands, coordinating to metal centers through the oxygen atoms of the hydroxyl and/or sulfonate groups. Research on a related compound, 4-hydroxybenzenesulfonate (B8699630), has shown its participation in the formation of a cobalt(II) and sodium(I) coordination complex with a Schiff base ligand researchgate.net. In this structure, the sodium ion is coordinated to an oxygen atom from the sulfonate group, demonstrating the ability of the sulfonate moiety to engage in metal coordination researchgate.net.

The coordination environment around a metal center, dictated by the ligand, influences the catalyst's stability, solubility, and reactivity. The presence of both a hard donor (hydroxyl oxygen) and a borderline donor (sulfonate oxygen) in 2-hydroxybenzenesulfonate could lead to the formation of stable chelate rings with certain metal ions, enhancing the stability of the resulting complex. The coordination chemistry of such ligands is a balance between the coordinating ability of the functional groups and their tendency to form hydrogen bonds rsc.org.

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, often catalyzed by a base or a metal complex wikipedia.orgorganic-chemistry.org. Transition metal complexes, particularly those of copper, are effective catalysts for the asymmetric Henry reaction, where chiral ligands are used to induce enantioselectivity organic-chemistry.orgbuchler-gmbh.com. While there is no specific literature detailing the use of sodium 2-hydroxybenzenesulfonate as a ligand in Henry reactions, the fundamental components for such a catalytic system are present. A transition metal complex of 2-hydroxybenzenesulfonate could potentially catalyze the Henry reaction by coordinating to both the nitroalkane and the aldehyde, thereby activating them and facilitating the reaction. The Lewis acidic metal center would activate the aldehyde, while the basicity of the coordinated ligand or an external base would deprotonate the nitroalkane.

In the broader context of coupling reactions, phenol (B47542) derivatives have been explored as electrophilic partners. Phenol sulfonates, such as triflates and nonaflates, are known to be highly reactive in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings mcgill.ca. While these examples involve the sulfonate as a leaving group rather than a ligand, they underscore the chemical versatility of sulfonated phenols in transition metal-catalyzed processes. Iron-catalyzed cross-coupling reactions have also been reported with aryl chlorobenzenesulfonates, indicating the reactivity of sulfonate-containing aromatic rings in such transformations wikipedia.org.

Heterogeneous Catalysis with Sulfonated Materials

The immobilization of catalytically active species on solid supports is a cornerstone of heterogeneous catalysis, offering advantages in catalyst separation and recycling. Sulfonated aromatic compounds can be incorporated into or onto solid supports to create effective heterogeneous catalysts.

Organically functionalized mesoporous materials, such as SBA-15, bearing sulfonic acid groups have been shown to be efficient heterogeneous catalysts nacatsoc.org. These materials combine the high surface area and stability of the silica support with the catalytic activity of the sulfonic acid sites nacatsoc.orgbeilstein-journals.org. The synthesis of such materials can involve the co-condensation of silica precursors with organosilanes containing sulfonic acid groups or the post-synthesis grafting of these groups onto the silica surface.

Furthermore, resins derived from the polymerization of phenolsulfonic acids serve as excellent examples of heterogeneous acid catalysts acs.org. These resins possess a high density of sulfonic acid sites, making them highly active for reactions such as esterification and the condensation of phenol with acetone to produce Bisphenol A acs.org. The thermal stability and reusability of these materials are key advantages in industrial applications acs.orgacs.org. While not directly employing sodium 2-hydroxybenzenesulfonate, these examples demonstrate a clear pathway for its potential use as a monomer or precursor in the synthesis of solid acid catalysts. For instance, it could be polymerized with formaldehyde to create a resin analogous to the phenolsulfonic acid-formaldehyde catalysts.

Table 2: Examples of Heterogeneous Catalysts Based on Sulfonated Aromatic Structures

| Catalyst Type | Synthesis Method | Application | Key Features |

|---|---|---|---|

| Sulfonic acid-functionalized SBA-15 | Co-condensation or grafting | Aldol condensation, esterification | High surface area, tunable porosity, stable acid sites |

This table provides examples of related sulfonated materials and their applications in heterogeneous catalysis.

Functionalized Silica and Carbon Supports

The immobilization of sulfonic acid groups onto solid supports like silica and carbon creates robust solid acid catalysts applicable in a range of organic transformations. The catalytic activity is primarily attributed to the Brønsted acidity of the sulfonic acid moiety.

Silica Supports:

Silica nanoparticles (SiO₂NPs) and mesoporous silica (such as MCM-41) are common supports due to their high surface area and tunable porosity. nih.govpolimi.it When functionalized with aryl-sulfonic acid groups, these materials have demonstrated excellent performance in reactions such as esterification. For instance, sulfonic acid-functionalized silica nanoparticles have been used for the esterification of linoleic acid with methanol (B129727), achieving 100% conversion within a 2-hour reaction time. rsc.org The mechanism involves the protonation of the carbonyl oxygen of the fatty acid by the sulfonic acid group, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.

These catalysts are also effective in Friedel-Crafts alkylation, a key C-C bond-forming reaction. nih.gov The sulfonic acid groups on the silica surface act as proton donors, activating the electrophile for the subsequent aromatic substitution. The tubular shape of some mesoporous silica supports can further enhance catalytic activity by facilitating reactant and product diffusion. nih.gov

Carbon Supports:

The following table summarizes representative catalytic applications of analogous sulfonate-functionalized silica and carbon supports.

| Support Material | Catalyst Functional Group | Reaction Type | Substrates | Product | Conversion/Yield | Reference |

| Silica Nanoparticles | Aryl-sulfonic acid | Esterification | Linoleic acid, Methanol | Methyl linoleate | 100% | rsc.org |

| Mesoporous Silica | Propyl-sulfonic acid | Oxidation | Methylhydroquinone | Methylbenzoquinone | High activity | nih.gov |

| Mesoporous Silica | Sulfonic acid | Friedel-Crafts Alkylation | Aromatics, Alkenes | Alkylated aromatics | High yield | nih.gov |

| Carbon Black (BP2000) | p-Benzenesulfonic acid | Electrocatalysis Support | - | - | Enhanced durability | purdue.edu |

| Graphene | Poly(sodium styrene sulfonate) | Methanol Oxidation | Methanol | - | High activity | rsc.org |

Metal-Organic Frameworks (MOFs) incorporating Sulfonate Units

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Incorporating sulfonate functionalities into MOF structures can impart strong Brønsted acidity, creating highly active and selective solid acid catalysts. rsc.orgresearchgate.net

A key application of sulfonate-functionalized MOFs is in acid-catalyzed reactions like esterification. For example, a zirconium-based MOF functionalized with sulfonic acid groups has shown high activity in the esterification of n-butanol with acetic acid. rsc.org The defined pore structure of the MOF can also contribute to size and shape selectivity.

In addition to traditional acid catalysis, sulfonate-functionalized MOFs are being explored for electrochemical applications. A zirconium-based MOF with sulfonate groups (SO₃-MOF-808) has been used as a coating on a copper electrocatalyst to enhance the electrochemical reduction of nitrate to ammonia. nih.govnih.gov The negatively charged sulfonate groups within the MOF's pores act as a "proton reservoir," concentrating protons near the catalyst surface and thereby boosting the reaction's Faradaic efficiency and selectivity towards ammonia. nih.govnih.gov This demonstrates how the sulfonate groups can modulate the local reaction environment to improve catalytic performance.

The table below presents examples of catalytic applications of sulfonate-functionalized MOFs.

| MOF Structure | Functional Group | Reaction Type | Substrates | Product | Key Finding | Reference |

| HSO₃-MIL-101(Cr) | Sulfonic acid | Esterification | n-butanol, Acetic acid | Butyl acetate (B1210297) | Active but deactivates | rsc.org |

| Zr-based MOF | Sulfonic acid | Esterification | n-butanol, Acetic acid | Butyl acetate | High activity and reusable | rsc.org |

| SO₃-MOF-808 on Cu | Sulfonate | Electrochemical Nitrate Reduction | Nitrate, Protons | Ammonia | Increased selectivity and efficiency | nih.govnih.gov |

Catalytic Reusability and Deactivation Studies

A significant advantage of heterogeneous catalysts, including supported sulfonic acids, is their potential for recovery and reuse. However, their long-term stability can be affected by deactivation.

Catalytic Reusability: